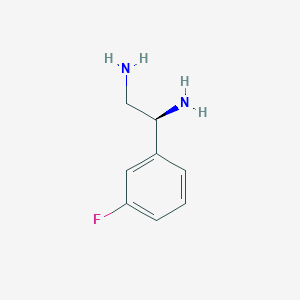

(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine (C₈H₁₁FN₂, MW: 154.19 g/mol) is a chiral diamine featuring a 3-fluorophenyl substituent on the first carbon of the ethane-1,2-diamine backbone. The fluorine atom at the meta position confers distinct electronic and steric properties, influencing its reactivity, solubility, and interactions in biological or catalytic systems. Its S-configuration makes it relevant for asymmetric synthesis and pharmaceutical applications where stereoselectivity is critical .

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |

InChI Key |

BJBRECRPMUHDDE-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CN)N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

The most common approach to prepare (1S)-1-(3-fluorophenyl)ethane-1,2-diamine involves:

- Starting Material: 3-fluorobenzaldehyde or its derivatives as the aromatic precursor.

- Key Steps:

- Asymmetric Reductive Amination: The aldehyde group is converted to the corresponding chiral amine by reductive amination using chiral catalysts or auxiliaries to induce stereoselectivity.

- Diamine Formation: Introduction of the second amine group via nucleophilic substitution or amination reactions, often using ammonia or protected amine intermediates.

- Resolution Techniques: Where racemic mixtures are formed, chiral resolution methods such as crystallization with chiral acids or chromatographic separation are employed to isolate the (1S)-enantiomer.

Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Fluorobenzaldehyde to chiral amino alcohol | Asymmetric reduction with chiral catalyst (e.g., chiral borohydride) | Enantioselective formation of amino alcohol intermediate |

| 2 | Amino alcohol to diamine | Amination using ammonia or amine source under mild heating | Formation of (1S)-1-(3-fluorophenyl)ethane-1,2-diamine |

| 3 | Salt formation | Treatment with hydrochloric acid | Conversion to dihydrochloride salt for purification and stability |

This route is favored for its ability to provide high enantiomeric excess and yield.

Alternative Methods

- Chiral Pool Synthesis: Utilizing naturally occurring chiral building blocks (e.g., amino acids) to construct the diamine framework, followed by fluorination or substitution at the aromatic ring.

- Catalytic Hydrogenation: Reduction of nitro or imine intermediates in the presence of chiral catalysts to obtain the desired stereochemistry.

- Industrial Scale-Up: Employs continuous flow reactors and automated systems to optimize yield and purity while minimizing impurities and racemization.

Comparative Analysis with Related Compounds

Comparison with structurally related compounds such as (1R)-1-(3-chlorophenyl)ethane-1,2-diamine and (1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine reveals similarities in synthetic approaches but differences in reaction conditions due to electronic effects of substituents.

| Compound | Molecular Formula | Key Synthetic Challenge | Common Preparation Method |

|---|---|---|---|

| (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine | C8H13FN2 | Achieving high stereoselectivity | Asymmetric reductive amination + chiral resolution |

| (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine | C8H13ClN2 | Handling chlorine substituent reactivity | Similar asymmetric synthesis with adjusted conditions |

| (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine | C8H10F2N2 | Multiple fluorine substitution effects | Multi-step reduction and amination with chiral catalysts |

This comparison highlights the adaptability of asymmetric synthesis techniques to various halogenated phenyl diamines.

Research Findings and Reaction Optimization

- Catalyst Selection: Use of chiral catalysts such as chiral phosphine ligands or organocatalysts significantly improves enantiomeric excess (up to >95%) in reductive amination steps.

- Reaction Conditions: Mild temperatures (0–40 °C) and controlled pH are critical to prevent racemization and side reactions.

- Purification: Conversion to dihydrochloride salt facilitates crystallization and removal of impurities.

- Yield: Optimized routes report isolated yields between 60–85%, depending on scale and purification methods.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 3-Fluorobenzaldehyde | Commercially available |

| Key Reaction | Asymmetric reductive amination | Chiral catalyst required |

| Amination Agent | Ammonia or primary amine | Controlled stoichiometry |

| Temperature | 0–40 °C | Avoids racemization |

| Solvent | Methanol, ethanol, or dichloromethane | Depends on catalyst system |

| Purification | Dihydrochloride salt crystallization | Enhances stability |

| Yield | 60–85% | Depends on method and scale |

| Enantiomeric Excess | >95% | Verified by chiral HPLC or NMR |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with enzymes or receptors.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the amine groups can participate in hydrogen bonding and other interactions. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

a. Fluorine Position and Electronic Effects

- Para-Fluorine Analogs: (S)-1-(4-Fluorophenyl)ethane-1,2-diamine (C₈H₁₁FN₂, MW: 154.19 g/mol) shares the same molecular formula but has a fluorine substituent at the para position. However, the electron-withdrawing effect of fluorine is similar in both positions, affecting amine basicity and solubility .

- Bis-Fluorinated Derivatives: (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (C₁₄H₁₄F₂N₂, MW: 248.25 g/mol) contains two para-fluorophenyl groups. Its R,R configuration may lead to divergent stereochemical interactions compared to the S-monosubstituted target compound .

b. Halogen Substitution (Cl vs. F)

- Chlorinated Analogs: (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (C₈H₁₁ClN₂, MW: 170.64 g/mol) replaces fluorine with chlorine at the meta position. This compound may exhibit higher metabolic stability due to reduced susceptibility to oxidative defluorination .

- Mixed Halogen Derivatives :

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine (C₈H₁₀ClFN₂, MW: 188.63 g/mol) combines chlorine and fluorine at positions 3 and 5. The dual halogenation introduces synergistic electronic effects, possibly enhancing interactions with aromatic-binding pockets in proteins. However, steric crowding may limit its applicability in constrained environments .

c. Trifluoromethyl Substitution

- (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (C₉H₁₀F₄N₂, MW: 222.19 g/mol) features a trifluoromethyl group at position 3. The CF₃ group is strongly electron-withdrawing, significantly reducing electron density on the aromatic ring and adjacent amine groups. This compound may exhibit unique solubility profiles (e.g., increased lipid solubility) and resistance to enzymatic degradation .

2.2. Stereochemical Considerations

- The S-configuration in the target compound contrasts with R,R configurations in bis-substituted analogs like (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine. Stereochemistry influences chiral recognition in drug-receptor interactions; for example, the S-enantiomer may show higher affinity for specific biological targets compared to R-forms .

2.3. Coordination Chemistry and Ligand Behavior

- Compared to Schiff base derivatives (e.g., N,N′-bis[(E)-1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine in ), the target compound lacks conjugated π-systems, limiting its utility in forming stable metal complexes. However, its primary amine groups retain bidentate ligand capabilities, albeit with reduced versatility compared to pyridine-containing analogs (e.g., N,N′-dimethyl-N,N′-bis(2-pyridylmethyl)ethane-1,2-diamine in ) .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine | 3-Fluorophenyl | 154.19 | Chiral, meta-F, moderate lipophilicity |

| (S)-1-(4-Fluorophenyl)ethane-1,2-diamine | 4-Fluorophenyl | 154.19 | Para-F, reduced steric hindrance |

| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | 4-Fluorophenyl (both) | 248.25 | Diastereomer, high lipophilicity |

| 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine | 3-Cl, 5-F | 188.63 | Dual halogenation, enhanced electronic effects |

Biological Activity

(1S)-1-(3-Fluorophenyl)ethane-1,2-diamine is a chiral diamine compound with significant implications in medicinal chemistry. Its unique structural characteristics, particularly the presence of a fluorinated phenyl ring and amine functional groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

- Molecular Formula : C8H10F2N2

- Molecular Weight : 158.18 g/mol

- IUPAC Name : (1S)-1-(3-fluorophenyl)ethane-1,2-diamine

- Structural Features : The compound features a chiral center, which allows for distinct pharmacological properties compared to its enantiomers.

The biological activity of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorine substituent enhances the compound's lipophilicity and binding affinity to specific proteins or enzymes, which can modulate several biological pathways.

Biological Activity Overview

The compound has shown promise in several areas:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response and cancer progression. This suggests that (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine may also serve as a lead compound for developing new immunotherapeutics.

- Receptor Interactions : Research indicates potential agonistic effects on transient receptor potential channels (TRPM5), which are implicated in gastrointestinal motility. This could lead to therapeutic applications in digestive disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine | Chiral center with F substituent | Enhanced binding affinity |

| 1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Reduced reactivity |

| 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Chiral center with Cl and F | Complex interactions |

Case Studies and Research Findings

Several studies have investigated the biological properties of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine:

- Inhibitory Activity Against IDO1 : A study demonstrated that halogenated compounds can inhibit IDO1 effectively. The specific interactions of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine could provide insights into its potential as an immunotherapy agent.

- Agonism of TRPM5 Channels : Research on related compounds indicated that modifications similar to those found in (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine enhance gastrointestinal motility through TRPM5 activation.

Synthesis Methods

The synthesis of (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine typically involves:

- Reacting 3-fluoroaniline with ethylenediamine under controlled conditions.

- Utilizing catalysts such as palladium on carbon to enhance yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.